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Compound of Interest

Compound Name: 4'-Fluoro-2'-hydroxyacetophenone

Cat. No.: B074785 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

spectral characterization, and biological significance of 1-(4-fluoro-2-hydroxyphenyl)ethanone.

This compound, a substituted acetophenone, serves as a valuable building block in synthetic

organic chemistry, particularly in the development of novel therapeutic agents.

Chemical and Physical Properties
1-(4-fluoro-2-hydroxyphenyl)ethanone, also known by its synonym 4'-Fluoro-2'-
hydroxyacetophenone, is a solid at room temperature. Its fundamental properties are

summarized in the table below, providing a quick reference for laboratory use.[1]

Property Value

IUPAC Name 1-(4-fluoro-2-hydroxyphenyl)ethanone

CAS Number 1481-27-2

Molecular Formula C₈H₇FO₂

Molecular Weight 154.14 g/mol

Appearance Solid

Melting Point 31-35 °C
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Synthesis of 1-(4-fluoro-2-hydroxyphenyl)ethanone
The primary synthetic route to 1-(4-fluoro-2-hydroxyphenyl)ethanone is the Fries

rearrangement of 4-fluorophenyl acetate. This reaction is a classic method for the preparation

of hydroxyaryl ketones from phenolic esters, catalyzed by a Lewis acid, typically aluminum

chloride.[2][3][4][5] The reaction proceeds through the migration of the acyl group from the

phenolic oxygen to the aromatic ring, yielding a mixture of ortho and para isomers. The reaction

temperature is a critical parameter, with lower temperatures generally favoring the formation of

the para-isomer, while higher temperatures favor the ortho-isomer.[2]

Experimental Protocol: Fries Rearrangement
The following is a representative experimental protocol for the synthesis of 1-(4-fluoro-2-

hydroxyphenyl)ethanone via the Fries rearrangement of 4-fluorophenyl acetate.

Materials:

4-Fluorophenyl acetate

Anhydrous aluminum chloride (AlCl₃)

A suitable inert solvent (e.g., nitrobenzene or carbon disulfide)

Crushed ice

Concentrated hydrochloric acid

Cold water

Procedure:

In a round-bottomed flask equipped with a reflux condenser and a calcium chloride guard

tube, add 4-fluorophenyl acetate and the inert solvent.

Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with

constant stirring. The amount of aluminum chloride is typically in molar excess.
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After the addition is complete, heat the reaction mixture. The temperature is maintained to

favor the formation of the desired ortho-isomer (1-(4-fluoro-2-hydroxyphenyl)ethanone).

Higher temperatures (above 160°C) generally favor the ortho product.[2]

Monitor the reaction progress using a suitable technique (e.g., thin-layer chromatography).

Upon completion, cool the reaction mixture to room temperature and then pour it slowly onto

a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum

chloride complex.

The crude product will precipitate as a solid. Collect the solid by filtration and wash it

thoroughly with cold water.

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or

water) to yield pure 1-(4-fluoro-2-hydroxyphenyl)ethanone.[6]

Spectroscopic Characterization
The structural confirmation of 1-(4-fluoro-2-hydroxyphenyl)ethanone is achieved through

various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-

Transform Infrared (FTIR) spectroscopy.

¹H and ¹³C NMR Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of

the hydrogen and carbon atoms in the molecule. The assignments for the characteristic peaks

are summarized below.[7][8][9][10]

¹H NMR Spectral Data

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~2.6 Singlet 3H -CH₃ (acetyl group)

~6.7 - 7.9 Multiplet 3H Aromatic protons

~12.0 Singlet (broad) 1H Phenolic -OH
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¹³C NMR Spectral Data

Chemical Shift (δ, ppm) Assignment

~26 -CH₃ (acetyl group)

~110 - 135 Aromatic carbons

~160 - 165 Aromatic carbon attached to fluorine (C-F)

~200 C=O (carbonyl group)

FTIR Spectroscopy
The FTIR spectrum reveals the presence of key functional groups in the molecule through their

characteristic vibrational frequencies.[11][12][13][14]

FTIR Spectral Data

Wavenumber (cm⁻¹) Intensity Assignment

~3400 - 3200 Broad O-H stretch (phenolic hydroxyl)

~3000 - 2850 Medium
C-H stretch (aromatic and

methyl)

~1650 Strong C=O stretch (ketone)

~1600, 1480 Medium C=C stretch (aromatic ring)

~1250 Strong C-F stretch

Biological Significance and Applications in Drug
Development
1-(4-fluoro-2-hydroxyphenyl)ethanone is a crucial intermediate in the synthesis of chalcone

derivatives, which are a class of compounds with a wide range of biological activities, including

anti-inflammatory and antioxidant effects.[15][16][17][18] These chalcones are typically
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synthesized through a Claisen-Schmidt condensation reaction between 1-(4-fluoro-2-

hydroxyphenyl)ethanone and various substituted benzaldehydes.

Modulation of Inflammatory and Oxidative Stress
Pathways
Chalcones derived from 1-(4-fluoro-2-hydroxyphenyl)ethanone have been shown to modulate

key signaling pathways involved in inflammation and oxidative stress, namely the NF-κB and

Nrf2 pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In

response to pro-inflammatory stimuli such as TNF-α, the IκB kinase (IKK) complex

phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent

degradation by the proteasome. This allows the NF-κB (p50/p65) dimer to translocate to the

nucleus and induce the transcription of pro-inflammatory genes, including cytokines and

enzymes like COX-2 and iNOS. Chalcone derivatives have been shown to inhibit this pathway

by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and

suppressing the inflammatory response.[17][19][20][21][22]
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Caption: Inhibition of the NF-κB pathway by chalcone derivatives.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the

cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-

like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal

degradation. In response to oxidative stress, electrophiles, including certain chalcones, can
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react with cysteine residues on Keap1. This modification leads to a conformational change in

Keap1, causing the dissociation of Nrf2. The stabilized Nrf2 then translocates to the nucleus,

where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various

antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H

quinone dehydrogenase 1 (NQO1), leading to their transcription and a bolstered cellular

defense against oxidative damage.[15][16][18][23][24]
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Caption: Activation of the Nrf2 pathway by chalcone derivatives.

Conclusion
1-(4-fluoro-2-hydroxyphenyl)ethanone is a synthetically accessible and versatile building block

with significant potential in medicinal chemistry and drug development. Its utility as a precursor

to biologically active chalcones that can modulate key inflammatory and oxidative stress

pathways underscores its importance for researchers in these fields. This guide provides a

foundational understanding of its properties, synthesis, and biological relevance, serving as a

valuable resource for further investigation and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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